molecular formula C16H15NO B12004723 3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile CAS No. 6275-86-1

3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile

Cat. No.: B12004723
CAS No.: 6275-86-1
M. Wt: 237.30 g/mol
InChI Key: NVXKKAKSNWELHS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile is an organic compound with the molecular formula C16H15NO. It is characterized by the presence of a hydroxyl group, a nitrile group, and two phenyl groups attached to a central carbon atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone in the presence of a cyanide source, such as sodium cyanide, under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently dehydrated to yield the desired nitrile compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes typically utilize similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 3-oxo-2-methyl-3,3-diphenylpropanenitrile or 3-carboxy-2-methyl-3,3-diphenylpropanenitrile.

    Reduction: Formation of 3-hydroxy-2-methyl-3,3-diphenylpropanamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,2-dimethyl-3,3-diphenylpropanenitrile
  • 2,2-Dimethyl-3-phenylpropanenitrile
  • 3-oxo-2-phenylpropanenitrile
  • 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid
  • ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate

Uniqueness

3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

CAS No.

6275-86-1

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

3-hydroxy-2-methyl-3,3-diphenylpropanenitrile

InChI

InChI=1S/C16H15NO/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,18H,1H3

InChI Key

NVXKKAKSNWELHS-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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